Cas no 924717-76-0 (2-[Methyl[(2-phenylethenyl)sulfonyl]amino]-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide)
![2-[Methyl[(2-phenylethenyl)sulfonyl]amino]-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide structure](https://www.kuujia.com/scimg/cas/924717-76-0x500.png)
2-[Methyl[(2-phenylethenyl)sulfonyl]amino]-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide Chemical and Physical Properties
Names and Identifiers
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- 924717-76-0
- Z26197891
- EN300-26602964
- 2-(N-methyl-2-phenylethenesulfonamido)-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide
- 2-[Methyl[(2-phenylethenyl)sulfonyl]amino]-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide
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- Inchi: 1S/C22H27N3O5S2/c1-24(31(27,28)16-13-19-9-4-2-5-10-19)18-22(26)23-20-11-8-12-21(17-20)32(29,30)25-14-6-3-7-15-25/h2,4-5,8-13,16-17H,3,6-7,14-15,18H2,1H3,(H,23,26)
- InChI Key: CQXJAPHLEQZJJX-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC(S(N2CCCCC2)(=O)=O)=C1)(=O)CN(C)S(C=CC1=CC=CC=C1)(=O)=O
Computed Properties
- Exact Mass: 477.13921332g/mol
- Monoisotopic Mass: 477.13921332g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 32
- Rotatable Bond Count: 8
- Complexity: 849
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 121Ų
- XLogP3: 2.4
Experimental Properties
- Density: 1.372±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 12.91±0.70(Predicted)
2-[Methyl[(2-phenylethenyl)sulfonyl]amino]-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26602964-0.05g |
2-(N-methyl-2-phenylethenesulfonamido)-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide |
924717-76-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-[Methyl[(2-phenylethenyl)sulfonyl]amino]-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide Related Literature
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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2. Book reviews
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
Additional information on 2-[Methyl[(2-phenylethenyl)sulfonyl]amino]-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide
2-[Methyl[(2-phenylethenyl)sulfonyl]amino]-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide: A Comprehensive Overview
The compound with CAS No. 924717-76-0, known as 2-[Methyl[(2-phenylethenyl)sulfonyl]amino]-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide, is a complex organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising pharmacological properties. Recent studies have highlighted its role in various therapeutic areas, making it a subject of interest for researchers and pharmaceutical developers.
The molecular structure of 2-[Methyl[(2-phenylethenyl)sulfonyl]amino]-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide is characterized by the presence of sulfonyl groups, which are known for their stability and ability to enhance bioavailability. The molecule's backbone consists of an acetamide group, which serves as a versatile platform for attaching various functional groups. The inclusion of a piperidinyl sulfonyl group further enhances the compound's pharmacokinetic properties, making it a strong candidate for drug development.
Recent advancements in computational chemistry have allowed researchers to model the behavior of this compound in biological systems. Studies using molecular docking techniques have revealed that 2-[Methyl[(2-phenylethenyl)sulfonyl]amino]-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide exhibits high affinity for certain protein targets, suggesting its potential as a modulator in cellular signaling pathways. These findings have been corroborated by in vitro experiments, where the compound demonstrated significant activity in inhibiting key enzymes involved in inflammatory responses.
One of the most intriguing aspects of this compound is its ability to cross the blood-brain barrier (BBB), which is a critical factor for drugs targeting central nervous system (CNS) disorders. Preclinical studies have shown that 2-[Methyl[(2-phenylethenyl)sulfonyl]amino]-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide exhibits moderate BBB permeability, making it a promising candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, its low toxicity profile, as determined by acute toxicity assays, underscores its safety for potential therapeutic use.
The synthesis of 2-[Methyl[(2-phenylethenyl)sulfonyl]amino]-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the sulfonyl group through sulfonation reactions and the subsequent coupling with the acetamide moiety. Researchers have optimized these steps to achieve high yields and purity, ensuring the scalability of the synthesis process for large-scale production.
In terms of pharmacodynamics, this compound has shown remarkable selectivity towards specific receptor subtypes, which is crucial for minimizing off-target effects. For instance, studies have demonstrated that 2-[Methyl[(2-phenylethenyl)sulfonyl]amino]-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide selectively binds to GABA receptors without affecting other neurotransmitter systems. This selectivity not only enhances its therapeutic efficacy but also reduces the likelihood of adverse effects, making it a safer option for patients.
Looking ahead, ongoing clinical trials are exploring the efficacy of 2-[Methyl[(2-phenylethenyl)sulfonyl]amino]-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide in treating chronic pain conditions. Preliminary results indicate that the compound provides sustained pain relief without inducing tolerance or dependence, which are common issues with traditional opioid-based therapies. These findings have positioned this compound as a potential breakthrough in pain management.
In conclusion, CAS No. 924717-76-0, or 2-[Methyl[(2-phenylethenyl)sulfonyl]amino]-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide, represents a significant advancement in medicinal chemistry. Its unique structural features, combined with favorable pharmacokinetic and pharmacodynamic properties, make it a promising candidate for addressing unmet medical needs across various therapeutic areas. As research continues to unfold, this compound has the potential to revolutionize treatment options for patients worldwide.
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